

Application Notes: Back-Titration with Eriochrome Black T for Metal Ion Determination

Author: BenchChem Technical Support Team. **Date:** December 2025

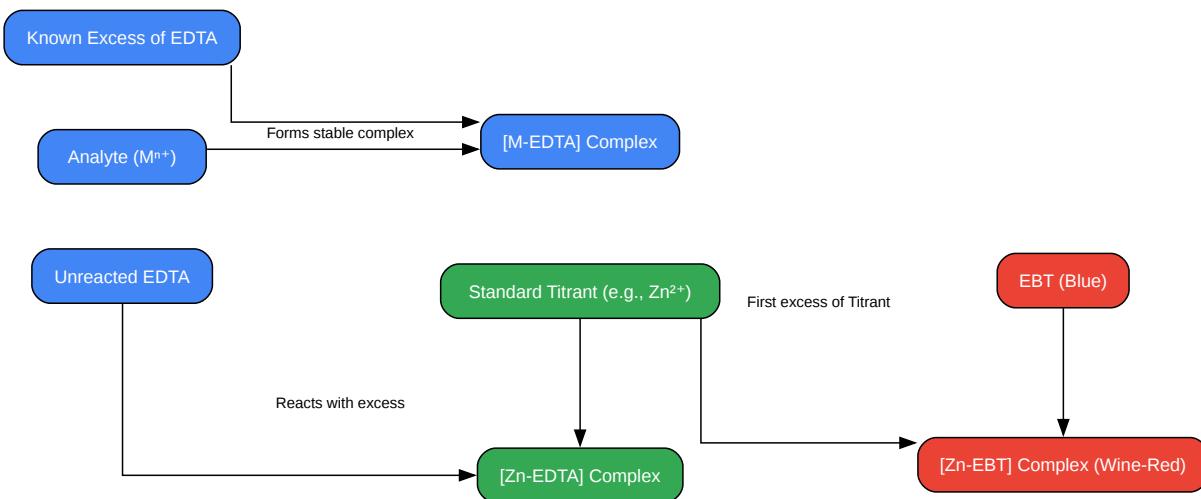
Compound of Interest

Compound Name: *Solochrome Black*

Cat. No.: *B1671050*

[Get Quote](#)

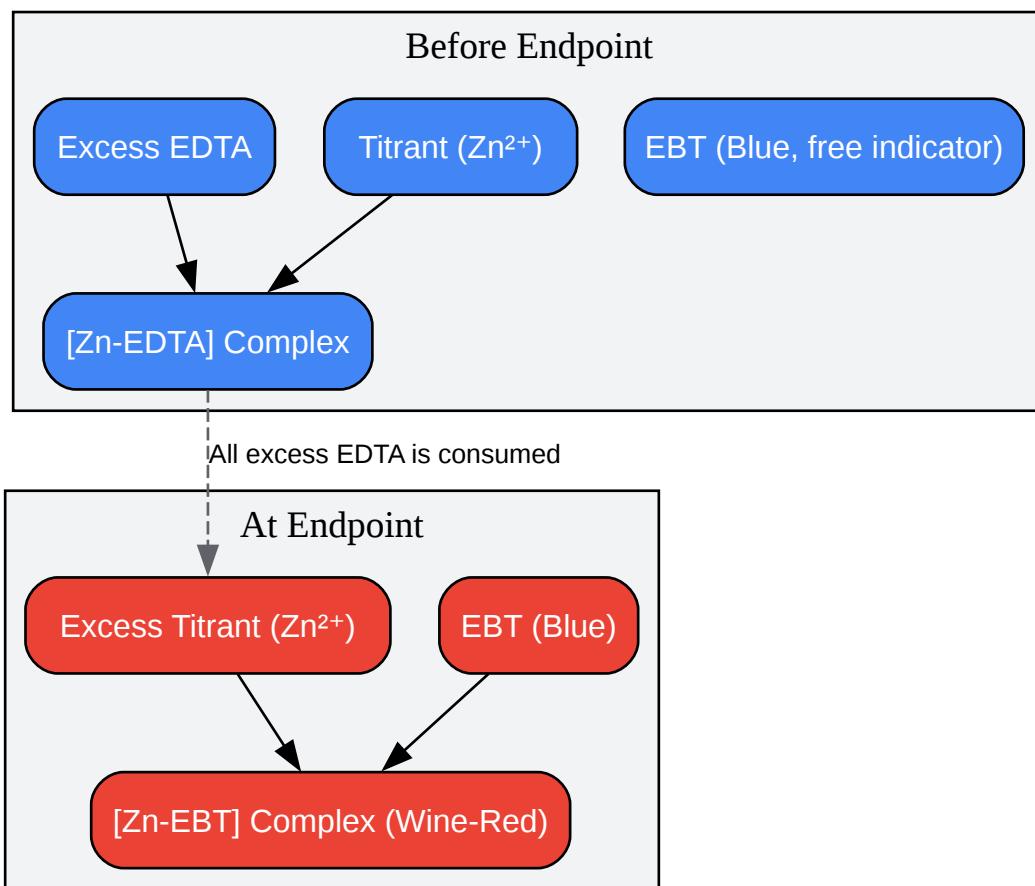
Introduction


Complexometric titrations are a cornerstone of analytical chemistry, enabling the precise quantification of metal ions. The back-titration method, a variant of direct titration, is particularly valuable when the analyte reacts slowly with the titrant, when the analyte precipitates at the required pH, or when a suitable indicator for direct titration is unavailable.^{[1][2][3][4][5]} This document provides detailed protocols for the determination of metal ions, such as aluminum (Al^{3+}) and nickel (Ni^{2+}), using a back-titration with ethylenediaminetetraacetic acid (EDTA) and Eriochrome Black T (EBT) as the indicator.

Eriochrome Black T is a versatile metal-ion indicator that exhibits a distinct color change in the presence of metal ions.^[6] In a buffered solution at pH 10, EBT is blue; however, when complexed with metal ions like magnesium or zinc, it forms a wine-red complex.^{[1][7][8]} The principle of the back-titration relies on adding a known excess of a standard EDTA solution to the analyte. The unreacted EDTA is then titrated with a standard solution of a second metal ion, typically zinc (Zn^{2+}) or magnesium (Mg^{2+}), which forms a less stable complex with EDTA than the analyte.^[1] The endpoint is signaled by the color change from blue to wine-red as the titrant complexes with the free EBT indicator.^[8]

Principle of the Method

The back-titration method using Eriochrome Black T involves several key steps that can be visualized as a logical workflow. The underlying principle is the competitive complexation of the


analyte and a secondary metal ion with EDTA, with the indicator signaling the point at which the excess EDTA has been consumed.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the back-titration method.

The chemical reactions at the endpoint are crucial for accurate determination. Once all the excess EDTA has been consumed by the titrant (e.g., Zn^{2+}), the next drop of the titrant will react with the Eriochrome Black T indicator, causing a distinct color change.

[Click to download full resolution via product page](#)

Caption: Chemical principle of endpoint detection.

Experimental Protocols

Preparation of Reagents

- 0.05 M EDTA Solution: Dissolve approximately 18.61 g of disodium EDTA dihydrate in deionized water and dilute to 1000 mL in a volumetric flask.
- 0.05 M Zinc Sulfate Solution: Accurately weigh approximately 14.38 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) and dissolve it in deionized water.^[9] Dilute to 1000 mL in a volumetric flask.^[9]
- Eriochrome Black T Indicator: Dissolve 0.2 g of Eriochrome Black T in 15 mL of triethanolamine and 5 mL of absolute ethanol. Alternatively, grind 0.1 g of EBT with 10 g of

NaCl.

- Buffer Solution (pH 10): Dissolve 7.0 g of ammonium chloride in 57 mL of concentrated ammonia solution and dilute to 100 mL with deionized water.

Standardization of EDTA Solution

- Pipette 25.00 mL of the standard 0.05 M zinc sulfate solution into a 250 mL conical flask.
- Add 2 mL of the pH 10 buffer solution.
- Add a small amount (30-50 mg) of the EBT indicator.^[6] The solution will turn wine-red.
- Titrate with the prepared EDTA solution until the color changes from wine-red to a clear blue.
^[6]
- Repeat the titration to obtain concordant results and calculate the exact molarity of the EDTA solution.

Protocol for Determination of Aluminum (Al³⁺)

- Pipette 25.00 mL of the aluminum ion solution into a 250 mL conical flask.
- Add a known excess of the standardized 0.05 M EDTA solution (e.g., 50.00 mL).
- Add the pH 10 buffer solution until the solution is ammoniacal.
- Gently boil the mixture for a few minutes to ensure complete complexation of aluminum with EDTA.^[10]
- Cool the solution to room temperature.
- Add 50 mg of the EBT indicator. The solution should turn blue.
- Titrate rapidly with the standardized 0.05 M zinc sulfate solution until the color changes from blue to wine-red.^[8]
- Record the volume of the zinc sulfate solution used.

Protocol for Determination of Nickel (Ni²⁺)

- Pipette 25.00 mL of the nickel ion solution into a 250 mL conical flask.
- Add a known excess of the standardized 0.05 M EDTA solution (e.g., 50.00 mL).
- Add 5 mL of the pH 10 buffer solution.
- Add a few drops of the EBT indicator. The solution should be blue.
- Titrate with the standardized 0.05 M magnesium sulfate or zinc sulfate solution until the color changes from blue to wine-red.[\[11\]](#)
- Record the volume of the titrant used.

Data Presentation and Calculations

The amount of the analyte can be calculated based on the stoichiometry of the reactions. The total moles of EDTA added are known, and the moles of excess EDTA are determined by the back-titration. The difference gives the moles of EDTA that reacted with the analyte.

General Calculation:

- Moles of EDTA added = Molarity of EDTA × Volume of EDTA added
- Moles of excess EDTA = Molarity of Titrant × Volume of Titrant used
- Moles of EDTA reacted with analyte = Moles of EDTA added - Moles of excess EDTA
- Concentration of Analyte = (Moles of EDTA reacted with analyte) / Volume of analyte solution

The following tables summarize hypothetical quantitative data for the determination of aluminum and nickel.

Table 1: Standardization of EDTA Solution

Titration	Volume of ZnSO ₄ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of EDTA (mL)
1	25.00	0.10	24.90	24.80
2	25.00	0.20	25.05	24.85
3	25.00	0.15	24.95	24.80
Average	24.82			

Table 2: Determination of Aluminum (Al³⁺)

Sample	Volume of Al ³⁺ (mL)	Volume of EDTA added (mL)	Volume of ZnSO ₄ used (mL)	Moles of Al ³⁺ (mol)	Concentration of Al ³⁺ (M)
1	25.00	50.00	15.20	0.00174	0.0696
2	25.00	50.00	15.10	0.00175	0.0700
3	25.00	50.00	15.15	0.00174	0.0698
Average	0.0698				

Table 3: Determination of Nickel (Ni²⁺)

Sample	Volume of Ni ²⁺ (mL)	Volume of EDTA added (mL)	Volume of Titrant used (mL)	Moles of Ni ²⁺ (mol)	Concentration of Ni ²⁺ (M)
1	25.00	50.00	20.50	0.00148	0.0592
2	25.00	50.00	20.40	0.00148	0.0592
3	25.00	50.00	20.45	0.00148	0.0592
Average	0.0592				

Conclusion

The back-titration method using Eriochrome Black T as an indicator is a robust and reliable technique for the determination of various metal ions that are not amenable to direct titration with EDTA. The clear and distinct color change at the endpoint allows for accurate and precise quantification. The protocols provided herein can be adapted for the analysis of a wide range of samples in research, quality control, and drug development settings. Proper preparation and standardization of all solutions are critical for obtaining accurate results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. scribd.com [scribd.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 5. alazharpharmacy.com [alazharpharmacy.com]
- 6. shankharajsarkar.wordpress.com [shankharajsarkar.wordpress.com]
- 7. scribd.com [scribd.com]
- 8. To estimate aluminium by back titration using zinc sulphate | DOCX [slideshare.net]
- 9. Preparation and Standardization of 0.1 M Zinc Sulphate | Pharmaguideline [pharmaguideline.com]
- 10. titrations.info [titrations.info]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes: Back-Titration with Eriochrome Black T for Metal Ion Determination]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671050#back-titration-method-using-eriochrome-black-t-indicator>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com